Product packaging for 5-propyl-1,3,5-triazinane-2-thione(Cat. No.:)

5-propyl-1,3,5-triazinane-2-thione

Cat. No.: B5724120
M. Wt: 159.26 g/mol
InChI Key: WIMAATPRQRTZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Propyl-1,3,5-triazinane-2-thione (CAS 23510-28-3) is a chemical compound with the molecular formula C 6 H 13 N 3 S and a molecular weight of 159.25 g/mol . It belongs to a class of heterocyclic compounds known as triazinane-thiones, which are characterized by a six-membered ring containing nitrogen and sulfur atoms. This structural motif is of significant interest in medicinal and organic chemistry due to its potential biological activities . Compounds within the triazinane-thione scaffold have been investigated for a range of pharmacological applications. Research on structurally similar molecules has demonstrated promising antifibrinolytic activity , which can help prevent the breakdown of blood clots, with some derivatives showing efficacy comparable to the therapeutic agent tranexamic acid . Furthermore, certain analogs have exhibited notable antimicrobial properties , showing bactericidal activity against Gram-positive bacteria like Bacillus subtilis and potent effects against yeast-like fungi such as Candida species . The versatility of this chemical scaffold is further highlighted by its role as a key intermediate in synthetic organic chemistry. It can be utilized in multicomponent reactions to generate more complex, diversely substituted nitrogen-containing heterocycles, which are valuable for constructing libraries of compounds in drug discovery efforts . Researchers value this compound as a building block for developing new molecules with potential antibacterial, antioxidant, and anticancer activities, as thiourea derivatives are widely explored for these properties . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N3S B5724120 5-propyl-1,3,5-triazinane-2-thione

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propyl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3S/c1-2-3-9-4-7-6(10)8-5-9/h2-5H2,1H3,(H2,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMAATPRQRTZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CNC(=S)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Structural Characterization and Conformational Analysis

X-ray Crystallographic Analysis of 5-Propyl-1,3,5-triazinane-2-thione and its Complexes

No crystallographic data for this compound is available in open-access crystallographic databases (e.g., the Cambridge Structural Database). Therefore, a description of its solid-state molecular geometry, including bond lengths, bond angles, and torsional angles, cannot be provided.

Without a determined crystal structure, an analysis of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding or π-stacking, is not possible.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within this compound by probing their characteristic vibrational modes. umsystem.edu While direct experimental spectra for this specific compound are not widely published, a detailed analysis can be inferred from the known frequencies of its constituent chemical moieties and data from analogous structures.

The IR spectrum is expected to be dominated by absorptions corresponding to the stretching and bending of bonds with significant dipole moment changes. Key expected vibrational bands include:

N-H Stretching: The secondary amine groups (N-H) in the triazinane ring would typically exhibit stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Vibrations from the propyl group's methyl (CH₃) and methylene (CH₂) units, as well as the methylene groups in the triazinane ring, are anticipated in the 2850-3000 cm⁻¹ range.

C=S Stretching: The thione group (C=S) stretching vibration is a crucial diagnostic peak. Unlike the intense C=O stretching band (typically 1650-1750 cm⁻¹), the C=S stretch is generally weaker in the IR spectrum and appears at a lower frequency, typically in the 1050-1250 cm⁻¹ region, due to the lower bond order and greater mass of sulfur. In related cyclic thiourea (B124793) structures, this mode can be coupled with C-N vibrations. jetir.org

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds within the triazinane ring are expected to produce strong bands in the fingerprint region, between 1250 cm⁻¹ and 1450 cm⁻¹. mdpi.com

Raman spectroscopy, which detects vibrations that induce a change in polarizability, provides complementary information. A particularly diagnostic feature in related triazinane trithione compounds is a strong Raman-active band at low energy (around 440 cm⁻¹), which arises from a symmetric breathing mode of the central ring coupled with the C=S stretch. mdpi.com A similar characteristic peak would be anticipated for this compound.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable for assigning the observed vibrational modes by correlating experimental frequencies with calculated normal modes. semanticscholar.org

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H (amine)Stretching3300 - 3500IR
C-H (alkyl)Stretching2850 - 3000IR, Raman
C=S (thione)Stretching1050 - 1250IR, Raman
C-N (amine)Stretching1250 - 1450IR
Ring/C=SCoupled Breathing Mode~440Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probes

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information about the electronic structure of a molecule by measuring transitions between electronic energy levels. rasayanjournal.co.in For this compound, the primary chromophore—the part of the molecule that absorbs light—is the thiourea moiety (-N-C(=S)-N-) embedded within the ring.

The electronic spectrum of this compound is expected to display two main types of absorption bands:

n → π* Transition: This transition involves the excitation of a non-bonding electron (n) from a lone pair on the sulfur or nitrogen atoms to an antibonding π* orbital of the C=S double bond. These transitions are typically of lower energy (occur at longer wavelengths) and have lower molar absorptivity. For simple thioureas, this absorption peak is often observed around 235-245 nm. researchgate.netmdpi.com

π → π* Transition: This involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital associated with the C=S bond. This transition is higher in energy (occurs at shorter wavelengths) and is generally more intense than the n → π* transition. For thiourea, this peak appears at approximately 202 nm. researchgate.net

The N-propyl group acts as an auxochrome, a substituent that can modify the absorption characteristics of the chromophore. Alkyl groups typically induce a slight bathochromic (red) shift, moving the absorption maxima to slightly longer wavelengths. Studies on related heterocyclic systems have shown that replacing a carbonyl (C=O) group with a thiocarbonyl (C=S) group results in a significant bathochromic shift of the absorption bands due to the higher energy of the sulfur non-bonding orbitals and the lower energy of the C=S π* orbital. mdpi.com

Table 2: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected λₘₐₓ (nm)Relative Intensity
n → πn(S, N) → π(C=S)~240 - 250Low
π → ππ(C=S) → π(C=S)~200 - 210High

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns.

The molecular formula of the compound is C₆H₁₃N₃S, giving it a precise molecular weight of approximately 159.25 g/mol . matrix-fine-chemicals.com A key diagnostic feature arises from the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. With three nitrogen atoms, the expected molecular ion peak (M⁺˙) in electron ionization (EI) mass spectrometry would appear at a mass-to-charge ratio (m/z) of 159. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z 160.

Upon ionization, the molecular ion undergoes fragmentation through characteristic pathways that help confirm its structure. For this compound, plausible fragmentation mechanisms include:

Alpha-Cleavage: This is a common fragmentation pathway for amines, where the bond beta to the nitrogen atom is cleaved. youtube.com Cleavage of the C-C bond in the propyl group would result in the loss of an ethyl radical (•C₂H₅, 29 Da), leading to a stable, resonance-stabilized iminium cation at m/z 130. This is often a prominent peak in the spectrum of N-alkyl amines.

Loss of the Propyl Group: Cleavage of the N-C bond connecting the propyl group to the ring can occur, leading to the loss of a propyl radical (•C₃H₇, 43 Da). This would generate a fragment ion corresponding to the protonated triazinane-thione ring at m/z 116.

Ring Fragmentation: The triazinane ring itself can fragment through various pathways, such as the loss of small neutral molecules like formaldehyde (CH₂O) or thioformaldehyde (CH₂S) from the ring structure.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/zIon StructureFragmentation Pathway
159[C₆H₁₃N₃S]⁺˙Molecular Ion (M⁺˙)
130[C₄H₈N₃S]⁺Alpha-Cleavage (Loss of •C₂H₅)
116[C₃H₆N₃S]⁺Loss of Propyl Radical (Loss of •C₃H₇)

Reactivity Profiles and Mechanistic Investigations of the 1,3,5 Triazinane 2 Thione Core

Reactivity of the Thiocarbonyl Group (C=S)

The thiocarbonyl group is a key site of reactivity in 5-propyl-1,3,5-triazinane-2-thione. The carbon-sulfur double bond is polarized, with the carbon atom being electrophilic and the sulfur atom being nucleophilic. This inherent polarity governs its interactions with a range of nucleophiles and electrophiles.

The electrophilic nature of the thiocarbonyl carbon makes it susceptible to attack by nucleophiles. This is a fundamental reaction of thiourea (B124793) derivatives and related compounds. The reaction typically proceeds via the formation of a tetrahedral intermediate, which can then undergo further transformations. For instance, thioureas bearing an electron-withdrawing group on an aromatic ring can act as Lewis acids to promote the addition of nucleophiles like trimethylsilyl (B98337) cyanide (TMSCN) and ketene silyl acetals to various electrophiles researchgate.net. While specific studies on this compound are not extensively documented, the general mechanism of nucleophilic addition to the thiocarbonyl group is well-established.

A plausible mechanism for the nucleophilic addition of a generic nucleophile (Nu⁻) to the thiocarbonyl carbon of this compound is depicted below:

Step 1: Nucleophilic Attack The nucleophile attacks the electrophilic thiocarbonyl carbon, leading to the formation of a tetrahedral intermediate with a negative charge on the sulfur atom.

Step 2: Protonation The resulting thiolate intermediate is typically protonated by a protic solvent or upon acidic workup to yield the final addition product.

The nature of the nucleophile plays a crucial role in determining the outcome of the reaction. Strong nucleophiles will readily add to the thiocarbonyl group, while weaker nucleophiles may require activation or catalysis.

The sulfur atom of the thiocarbonyl group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. This reactivity is a hallmark of sulfur-containing compounds libretexts.org. Electrophilic attack on the sulfur atom can lead to the formation of various S-functionalized derivatives. Common electrophiles that react with the sulfur of a thione group include alkyl halides, acyl halides, and oxidizing agents.

For example, the reaction with an alkyl halide (R-X) would proceed via an S-alkylation mechanism to form a thioiminium salt intermediate. This intermediate can then be involved in subsequent reactions.

Table 1: Representative Electrophilic Reactions at the Sulfur Atom of Thiocarbonyl Compounds

ElectrophileProduct TypeGeneral Reaction
Alkyl Halide (R-X)S-Alkyl Isothiourea DerivativeC=S + R-X → [C=S⁺-R]X⁻
Acyl Halide (RCOX)S-Acyl Isothiourea DerivativeC=S + RCOX → [C=S⁺-COR]X⁻
Halogen (X₂)Sulfenyl HalideC=S + X₂ → C(X)-SX

This table presents generalized reactions and the specific outcomes for this compound would depend on the reaction conditions and the nature of the electrophile.

The thiocarbonyl group in this compound can undergo both oxidation and reduction reactions.

Oxidation: Oxidation of the thione group can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation may result in the formation of a disulfide-linked dimer, while stronger oxidizing agents can lead to the formation of sulfines (thioketone S-oxides), sulfenes (thioketone S,S-dioxides), or ultimately, the corresponding carbonyl compound (ketone) with the extrusion of sulfur. The oxidation of N,N'-disubstituted thioureas with hydrogen peroxide has been reported to yield formamidinium bisulfate salts iwu.edu.

Reduction: Reduction of the thiocarbonyl group is less common but can be achieved using strong reducing agents like sodium borohydride or lithium aluminum hydride. The reduction would convert the C=S double bond into a C-S single bond, resulting in the formation of a thiol group within the triazinane ring.

Reactivity of the Nitrogen Atoms within the Triazinane Ring

The 1,3,5-triazinane (B94176) ring contains three nitrogen atoms, each with a lone pair of electrons, which contributes to the basicity and nucleophilicity of the molecule. The electronic environment of these nitrogen atoms is influenced by the adjacent thiocarbonyl group and the N-propyl substituent.

The nitrogen atoms in the 1,3,5-triazinane ring can act as bases and be protonated by acids. The basicity of these nitrogens is a critical factor in their reactivity. The pKa of the conjugate acid of a cyclic thiourea is influenced by the substituents on the nitrogen atoms. For unsymmetrical thioureas, the site of protonation and subsequent reactions like acylation can be influenced by the pKa of the parent amines researchgate.net. In the case of this compound, the N1 and N3 atoms are secondary amines, while the N5 atom is a tertiary amine. The relative basicity of these nitrogen atoms would determine the preferred site of protonation. It is generally expected that the secondary amine nitrogens (N1 and N3) would be more basic than the tertiary amine nitrogen (N5) due to steric and electronic effects.

Protonation can occur on any of the three nitrogen atoms, and the position of equilibrium will depend on the stability of the resulting conjugate acid. Spectroscopic techniques such as NMR can be employed to determine the site of protonation.

The nucleophilic character of the nitrogen atoms in the triazinane ring allows for various N-functionalization reactions, including alkylation and acylation.

Alkylation: The nitrogen atoms can be alkylated using alkyl halides or other alkylating agents. The regioselectivity of alkylation (i.e., which nitrogen atom is alkylated) will depend on factors such as the nature of the alkylating agent, the reaction conditions, and the relative nucleophilicity of the nitrogen atoms. Given that the N1 and N3 positions are secondary amines, they are likely to be the primary sites of alkylation under many conditions.

Acylation: Acylation of the nitrogen atoms can be achieved using acylating agents such as acyl chlorides or acid anhydrides. Similar to alkylation, the regioselectivity of acylation is an important consideration. For unsymmetrical thioureas, it has been observed that N-acylation occurs regioselectively on the nitrogen atom of the amine with the lower pKa researchgate.net. This principle can be extended to the 1,3,5-triazinane-2-thione (B1225330) system. The reaction proceeds through a nucleophilic addition-elimination mechanism at the acyl carbon.

Table 2: Regioselectivity in N-Acylation of Unsymmetrical Thioureas

Amine 1 (pKₐ)Amine 2 (pKₐ)Preferred Site of Acylation
HighLowNitrogen of Amine 2
LowHighNitrogen of Amine 1

This table illustrates the general principle of pKa-dependent regioselectivity in the N-acylation of thioureas, which can be applied to predict the reactivity of the nitrogen atoms in this compound.

Ring Stability and Ring-Opening/Ring-Closing Transformations

The stability of the 1,3,5-triazinane ring is a crucial factor in its chemical applications. The ring can undergo various transformations, including ring-opening and ring-closing reactions, depending on the reaction conditions and the nature of the substituents.

The 1,3,5-triazinane ring is susceptible to hydrolytic and solvolytic degradation, particularly under acidic or basic conditions. The presence of the thione group can influence the rate and mechanism of these degradation pathways.

Under acidic conditions, the nitrogen atoms of the triazinane ring can be protonated, which facilitates the nucleophilic attack of water or other solvent molecules. This can lead to the cleavage of the C-N bonds and the eventual opening of the ring. The degradation products may include formaldehyde, an amine (in this case, propylamine), and thiourea or its derivatives.

In basic media, the degradation can be initiated by the deprotonation of the N-H protons, followed by ring cleavage. The exact mechanism and the resulting products will depend on the specific reaction conditions, such as temperature and the nature of the base.

Detailed kinetic studies on the hydrolytic stability of this compound are not extensively reported in the literature. However, based on the general behavior of related 1,3,5-triazine (B166579) derivatives, the following table summarizes the expected trends in hydrolytic stability. researchgate.netresearchgate.net

Condition Expected Rate of Degradation Plausible Mechanism Potential Products
Acidic (e.g., HCl) Moderate to HighProtonation of ring nitrogens, followed by nucleophilic attack of water.Propylamine, Formaldehyde, Thiourea
Neutral (pH 7) LowSlow hydrolysis, potentially uncatalyzed.-
Basic (e.g., NaOH) ModerateDeprotonation of N-H, followed by ring cleavage.Propylamine, Formaldehyde, Thiourea derivatives

This table is based on the general reactivity of 1,3,5-triazinane derivatives and represents a predictive model for the 5-propyl substituted compound.

The thermal and photochemical stability of this compound is another important aspect of its chemical profile. While specific data for this compound is scarce, the decomposition of related triazinane structures, such as 1,3,5-trinitro-1,3,5-triazinane (RDX), has been studied. uhmreactiondynamics.orgresearchgate.netdtic.milbohrium.com These studies can provide insights into the potential decomposition pathways.

Thermal Decomposition: Upon heating, the 1,3,5-triazinane ring can undergo fragmentation. The decomposition of 2,4,6-triazido-1,3,5-triazine, for instance, proceeds with the loss of nitrogen gas. researchgate.net For this compound, thermal decomposition might involve the cleavage of the C-N and C-S bonds. The presence of the propyl group could also influence the decomposition pathway, potentially leading to the formation of propene through elimination reactions at higher temperatures.

Photochemical Decomposition: Exposure to UV light can induce photochemical reactions in the 1,3,5-triazinane-2-thione ring. The photochemical decomposition of RDX is known to proceed via N-NO2 bond fission and nitro-nitrite isomerization. uhmreactiondynamics.org For the thione derivative, photochemical excitation could lead to the cleavage of the C-S bond or ring fragmentation. The specific products would depend on the wavelength of the light and the presence of other reactive species.

Tautomerism and Isomerization Processes (e.g., Thione-Thiol Tautomerism)

The 1,3,5-triazinane-2-thione core can exhibit tautomerism, which is a form of isomerization involving the migration of a proton and the shifting of a double bond. The most significant tautomeric equilibrium for this compound is the thione-thiol tautomerism.

The thione form contains a carbon-sulfur double bond (C=S), while the thiol form contains a carbon-sulfur single bond (C-S) and a sulfur-hydrogen bond (S-H), with a carbon-nitrogen double bond (C=N) within the ring.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic properties of the substituents on the triazinane ring. In many heterocyclic thiones, the thione form is generally the more stable tautomer. ias.ac.inscispace.com Spectroscopic techniques such as NMR and IR can be used to study this tautomeric equilibrium. The absence of a characteristic S-H stretching band in the IR spectrum (around 2500-2600 cm⁻¹) is often indicative of the predominance of the thione form in the solid state. ekb.eg

Reactions with Electrophiles and Nucleophiles at Different Ring Positions

The 1,3,5-triazinane-2-thione ring possesses multiple sites for reaction with both electrophiles and nucleophiles.

Reactions with Electrophiles: The nitrogen and sulfur atoms of the triazinane-2-thione ring are nucleophilic and can react with electrophiles.

Alkylation and Acylation: The ring nitrogen atoms can be alkylated or acylated. The exocyclic sulfur atom in the thiol tautomer is also a potent nucleophile and can be readily alkylated to form S-alkyl derivatives.

Oxidation: The thione group can be oxidized to a sulfoxide or a sulfone, or under harsher conditions, the ring can be cleaved.

Reactions with Nucleophiles: The carbon atom of the thione group is electrophilic and can be attacked by nucleophiles. This reactivity is a key feature of the chemistry of 1,3,5-triazinane-2-thiones.

Aminolysis and Hydrolysis: As discussed in the degradation section, nucleophiles like amines and water can attack the ring carbons, leading to ring-opening. 1,3,5-triazine itself is known to undergo ring opening when treated with various nucleophiles. researchgate.netresearchgate.net

Reactions with Organometallic Reagents: Grignard reagents and other organometallic compounds can potentially add to the C=S bond.

The reactivity of the related 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with various nucleophiles has been extensively studied and demonstrates the susceptibility of the triazine ring to nucleophilic attack. frontiersin.orgarkat-usa.orgnih.gov While the electronic properties of the thione are different from the chloro substituent, the general principle of nucleophilic substitution at the ring carbons can be expected to apply.

The following table summarizes the potential reaction sites for electrophiles and nucleophiles on the this compound molecule.

Reagent Type Potential Reaction Site(s) Expected Product Type
Electrophile (e.g., Alkyl halide) Ring Nitrogens, Thione Sulfur (in thiol form)N-alkylated or S-alkylated product
Nucleophile (e.g., Amine, Water) Ring Carbons, Thione CarbonRing-opened products

Computational and Theoretical Studies of 5 Propyl 1,3,5 Triazinane 2 Thione

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. For a molecule like 5-propyl-1,3,5-triazinane-2-thione, DFT could provide significant insights.

Geometry Optimization and Conformational Landscapes

A foundational step in computational chemistry is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. The flexibility of the propyl group and the triazinane ring suggests that multiple low-energy conformations may exist. A thorough conformational analysis would be necessary to identify the global minimum and other significant local minima on the potential energy surface. This analysis is crucial as the conformation can significantly influence the chemical and physical properties of the compound.

Electronic Structure Analysis (Molecular Orbitals, Frontier Orbitals, Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals, would reveal the regions of the molecule most likely to donate or accept electrons in a chemical reaction. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface would identify the electron-rich and electron-deficient regions, providing a guide to intermolecular interactions and the sites of electrophilic and nucleophilic attack.

Spectroscopic Parameter Prediction (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

DFT calculations can predict various spectroscopic parameters with a good degree of accuracy. For this compound, this would include the prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structural elucidation. The calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra, allowing for the assignment of specific spectral bands to the vibrational modes of the molecule. Time-dependent DFT (TD-DFT) could be employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions and the wavelengths of maximum absorption (λmax).

Reaction Mechanism Elucidation via Transition State Analysis

Should this compound be involved in chemical reactions, computational methods could be used to elucidate the reaction mechanisms. This involves locating the transition state structures and calculating the activation energies, providing a detailed understanding of the reaction pathways and kinetics.

Molecular Dynamics Simulations for Conformational Dynamics in Solution

While gas-phase DFT calculations provide fundamental insights, the behavior of a molecule in solution can be different. Molecular dynamics (MD) simulations could be used to study the conformational dynamics of this compound in various solvents. MD simulations model the movement of atoms over time, providing a picture of how the molecule explores different conformations and interacts with solvent molecules. This is particularly important for understanding its behavior in a biological or industrial context.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. If a dataset of related triazinane-thione derivatives with known non-biological properties (such as catalytic activity or adsorption characteristics) were available, a QSPR model could be developed. This model could then be used to predict the properties of this compound.

Analysis of Ring Strain and Aromaticity/Anti-aromaticity Contributions

The stability and reactivity of a cyclic molecule are intrinsically linked to its electronic structure and three-dimensional geometry. For this compound, computational methods provide essential insights into two key aspects of its core structure: the inherent ring strain of the triazinane framework and its classification within the spectrum of aromaticity.

Ring Strain Analysis

The 1,3,5-triazinane (B94176) ring is a six-membered saturated heterocycle. Unlike small rings (e.g., three-membered rings) which exhibit significant angle and torsional strain, saturated six-membered rings can adopt puckered conformations that minimize these strains. The most stable conformation for a six-membered ring is typically a chair form, which allows bond angles to approximate the ideal tetrahedral angle of 109.5° and staggers adjacent bonds to reduce torsional strain.

The table below outlines the key factors influencing ring strain in the 1,3,5-triazinane ring, based on general principles of conformational analysis.

FactorDescriptionContribution in 1,3,5-Triazinane Ring
Angle Strain Deviation of bond angles from the ideal 109.5° for sp³ hybridized atoms.Minimized by adopting a puckered, non-planar chair conformation.
Torsional Strain Eclipsing interactions between bonds on adjacent atoms.Largely relieved in the chair conformation where all bonds are staggered.
Transannular Strain Steric hindrance between substituents on non-adjacent ring atoms.Can occur depending on the orientation of the N-propyl group and other ring substituents, but generally low in the chair form.

Aromaticity and Anti-aromaticity Contributions

Aromaticity is a property of planar, cyclic, and fully conjugated systems with (4n+2) π-electrons, which leads to significant thermodynamic stabilization. Conversely, anti-aromaticity applies to planar, cyclic, conjugated systems with 4n π-electrons, resulting in destabilization.

The 1,3,5-triazinane ring in this compound is a saturated system. The ring atoms are sp³-hybridized (with the exception of the sp²-hybridized carbon of the thiocarbonyl group) and lack a continuous, cyclic array of p-orbitals. Therefore, the 1,3,5-triazinane ring is fundamentally non-aromatic .

This stands in stark contrast to its unsaturated analog, 1,3,5-triazine (B166579) (s-triazine), which is a well-known aromatic heterocycle. wikipedia.org 1,3,5-Triazine is planar and features a cyclic, conjugated system of 6 π-electrons, fulfilling Hückel's rule for aromaticity (n=1).

A common computational method to evaluate aromaticity is the Nucleus-Independent Chemical Shift (NICS) calculation. researchgate.net NICS probes the magnetic shielding at the center of a ring. Aromatic systems exhibit negative NICS values (diatropic ring current), while anti-aromatic systems show positive values (paratropic ring current). Non-aromatic systems have NICS values close to zero. For the this compound ring, NICS calculations would be expected to yield values near zero, confirming its non-aromatic character.

The conceptual differences are summarized in the table below.

Property1,3,5-Triazine (Aromatic)1,3,5-Triazinane Ring (Non-aromatic)
Hybridization sp²sp³ (mostly)
Geometry PlanarPuckered (e.g., Chair conformation)
π-Electrons 6 (in a cyclic conjugated system)2 (isolated in the C=S bond), no cyclic conjugation
Classification AromaticNon-aromatic
Expected NICS(0) Value Significantly negativeNear zero

Coordination Chemistry of 5 Propyl 1,3,5 Triazinane 2 Thione As a Ligand

Ligand Properties and Coordination Modes

The 5-propyl-1,3,5-triazinane-2-thione molecule possesses multiple potential donor sites, rendering it a versatile ligand in coordination chemistry. The key donor atoms are the two nitrogen atoms within the triazinane ring and the exocyclic sulfur atom of the thione group. The electronic and steric properties of the propyl group at the N5 position are expected to influence the ligand's coordination behavior.

Monodentate Coordination via Sulfur or Nitrogen Atoms

The most probable coordination mode for this compound is as a monodentate ligand. This can occur through either the sulfur atom or one of the ring nitrogen atoms.

Coordination through Sulfur: The thione group (C=S) is a well-established coordination site for a wide range of metal ions. researchgate.net The sulfur atom, being a soft donor, is expected to form strong coordinate bonds with soft metal ions such as Ag(I), Hg(II), and Cd(II), as well as with late transition metals like Pt(II) and Pd(II). Infrared (IR) spectroscopy is a key technique to ascertain this coordination mode. A shift of the ν(C=S) stretching vibration to a lower frequency in the metal complex compared to the free ligand is indicative of M-S bond formation. medwinpublishers.com

Coordination through Nitrogen: The nitrogen atoms of the triazinane ring are also potential donor sites. However, the nitrogen atoms adjacent to the thione group (at positions 1 and 3) may have reduced basicity due to the electron-withdrawing effect of the C=S group. The nitrogen atom at the 5-position, bearing the propyl group, could potentially coordinate to a metal center. This mode of coordination would be favored with harder metal ions.

Bidentate, Tridentate, and Bridging Coordination

Beyond simple monodentate coordination, this compound has the potential for more complex coordination behaviors.

Bidentate Coordination: Bidentate chelation could occur through the simultaneous coordination of the sulfur atom and one of the adjacent ring nitrogen atoms (N1 or N3), forming a stable five-membered chelate ring. This (N,S) chelation is common for many heterocyclic thiones and thiosemicarbazones.

Bridging Coordination: The ligand can also act as a bridging ligand, connecting two or more metal centers. A common bridging mode involves the sulfur atom coordinating to two different metal ions. Another possibility is a bidentate bridging mode where the sulfur and one of the ring nitrogens coordinate to different metal centers, leading to the formation of polynuclear complexes.

Tridentate Coordination: While less common, tridentate coordination involving the sulfur atom and two of the ring nitrogen atoms is also conceivable, particularly with larger metal ions that can accommodate a higher coordination number. 1,3,5-triazine (B166579) derivatives are recognized as powerful chelating agents. mdpi.com

Chelation and Ligand Field Considerations

The formation of chelate rings with this compound would significantly enhance the stability of the resulting metal complexes, a phenomenon known as the chelate effect. The size of the chelate ring is a crucial factor, with five- and six-membered rings being the most stable. In the case of (N,S) chelation, a five-membered ring would be formed.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for related ligands. Typically, this involves reacting a metal salt with the ligand in a suitable solvent, often with gentle heating to facilitate the reaction. The choice of solvent and reaction conditions would depend on the solubility of the reactants and the stability of the desired complex.

Characterization of the resulting complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the stretching frequencies of the C=S and N-H/C-N bonds. medwinpublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the ligand's structure within the complex and can indicate which atoms are involved in coordination by observing changes in chemical shifts.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and to determine the ligand field parameters for transition metal complexes.

Elemental Analysis: To confirm the stoichiometry of the synthesized complexes.

Complexes with Transition Metals (e.g., Fe, Co, Ni, Cu, Zn)

Based on the known chemistry of related thiourea (B124793) and triazine ligands, this compound is expected to form stable complexes with a variety of first-row transition metals.

Metal IonPlausible Coordination GeometryPotential Coordination ModeNotes
Fe(II/III) Octahedral, TetrahedralMonodentate (S), Bidentate (N,S)The specific geometry and oxidation state would be influenced by the reaction conditions and other ligands present.
Co(II/III) Octahedral, TetrahedralMonodentate (S), Bidentate (N,S)Cobalt complexes could exhibit interesting magnetic and electronic properties.
Ni(II) Square Planar, Octahedral, TetrahedralMonodentate (S), Bidentate (N,S)The geometry is often sensitive to the ligand field strength and steric factors.
Cu(II) Square Planar, Distorted OctahedralMonodentate (S), Bidentate (N,S)Copper(II) complexes are often subject to Jahn-Teller distortion.
Zn(II) Tetrahedral, OctahedralMonodentate (S), Bidentate (N,S)As a d¹⁰ ion, zinc(II) complexes are diamagnetic and colorless unless the ligand is colored.

This table presents plausible scenarios based on the coordination chemistry of analogous ligands.

Complexes with Main Group Metals

While research on main group metal complexes with this specific class of ligands is less extensive than for transition metals, the potential for coordination exists. The hard-soft acid-base (HSAB) principle can be a useful guide. Harder main group metal ions like Na(I), K(I), Mg(II), and Ca(II) would likely favor coordination with the nitrogen atoms of the triazinane ring. Softer main group metal ions such as Pb(II) and Sn(II) would be expected to show a greater affinity for the soft sulfur donor of the thione group.

Spectroscopic Investigations of Complexes (IR, UV-Vis, EPR, Mössbauer, NMR)

There is no available literature detailing the spectroscopic analysis of metal complexes formed with this compound. Such studies would be essential to elucidate the nature of the metal-ligand bond. For instance, Infrared (IR) spectroscopy could indicate which of the potential donor atoms (the nitrogen atoms of the triazine ring or the sulfur atom of the thione group) are involved in coordination by observing shifts in their characteristic vibrational frequencies upon complexation. Ultraviolet-visible (UV-Vis) spectroscopy would provide insights into the electronic transitions within the resulting complexes and their geometry. For complexes with unpaired electrons, Electron Paramagnetic Resonance (EPR) spectroscopy would be a powerful tool, while Mössbauer spectroscopy would be invaluable for complexes containing specific isotopes like iron-57. Nuclear Magnetic Resonance (NMR) spectroscopy would help in determining the structure of diamagnetic complexes in solution.

Theoretical Aspects of Metal-Ligand Bonding (e.g., DFT Studies on Electronic Structure of Complexes)

In the absence of experimental data, theoretical studies, such as those employing Density Functional Theory (DFT), could offer predictive insights into the coordination chemistry of this compound. However, no such computational studies focusing on its metal complexes have been published. DFT calculations could be used to model the electronic structure of hypothetical complexes, predict their geometries, and analyze the nature of the metal-ligand bond in terms of orbital interactions.

Stability and Reactivity of Coordination Compounds

There is no information regarding the stability and reactivity of coordination compounds derived from this compound. Research in this area would involve determining stability constants to quantify the thermodynamic stability of the complexes in solution. Studies on their reactivity could explore aspects such as ligand substitution reactions, redox behavior, and potential catalytic activity.

Non Biomedical Applications and Materials Science Perspectives

Potential as Corrosion Inhibitors for Metallic Surfaces

Heterocyclic compounds containing nitrogen and sulfur are well-regarded for their ability to protect metallic surfaces from corrosion. The 1,3,5-triazinane-2-thione (B1225330) structure is a promising candidate for such applications. These molecules can form a protective barrier on a metal's surface, isolating it from corrosive agents in environments like acidic solutions. nih.govmdpi.com The inhibition efficiency is often linked to the molecule's ability to adsorb onto the metal, a process governed by its electronic structure and the presence of active functional groups. mdpi.com

The primary mechanism by which 5-propyl-1,3,5-triazinane-2-thione is expected to inhibit corrosion is through adsorption onto the metallic surface. This process can involve physisorption (electrostatic interactions) and chemisorption, where coordinate covalent bonds form between the lone-pair electrons of the nitrogen and sulfur atoms and the vacant d-orbitals of the metal. mdpi.com

Several advanced techniques are employed to study these interactions and the resulting protective film:

Electrochemical Impedance Spectroscopy (EIS): This non-destructive technique measures the resistance of the metal-electrolyte interface. In the presence of an effective inhibitor, an increase in charge transfer resistance (Rct) is observed, signifying a slowing of the corrosion process. ijcsi.proutp.edu.my The decrease in double-layer capacitance (Cdl) further suggests the displacement of water molecules by the inhibitor molecules at the surface. derpharmachemica.com

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): These high-resolution imaging techniques provide direct visual evidence of the inhibitor's effectiveness. mdpi.comresearchgate.net Surfaces protected by an inhibitor film show significantly reduced damage, such as pitting and uniform corrosion, appearing smoother compared to surfaces exposed to the corrosive medium without the inhibitor. acs.org

Table 1: Illustrative Electrochemical Parameters for a Triazinane-Thione Inhibitor

This table presents hypothetical data illustrating how electrochemical parameters change with the addition of a triazinane-thione based inhibitor, demonstrating its protective effects on a metal surface in a corrosive environment.

Inhibitor Concentration (mmol/L)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (μF·cm⁻²)Inhibition Efficiency (%)
0 (Blank)503000
0.14508088.9
0.58005593.8
1.011504095.7

The effectiveness of a triazinane-thione inhibitor is intrinsically linked to its molecular structure.

Heteroatoms: The nitrogen and sulfur atoms are the primary centers of adsorption.

Substituents: The N-propyl group on the triazinane ring is an electron-donating group, which increases the electron density on the heteroatoms, enhancing their ability to bond with the metal surface and thus improving inhibition efficiency.

Molecular Size: Larger molecules can cover a greater surface area, potentially offering a more robust barrier against corrosive species. Studies on dimeric 1,3,5-triazinane-based inhibitors suggest that larger molecular structures can lead to high inhibition efficiency even at low concentrations by occupying more surface area. nih.gov

Role in Analytical Chemistry

The same properties that make this compound a potential corrosion inhibitor—namely, the presence of electron-donating nitrogen and sulfur atoms—also make it a candidate for use as a complexing agent in analytical chemistry. researchgate.netresearchgate.net These heteroatoms can form stable chelate complexes with various metal ions, enabling their detection and separation.

In many environmental and biological samples, target metal ions are present at trace or ultra-trace levels. Complexing agents are crucial for methods designed to concentrate these ions before measurement.

Solid-Phase Extraction (SPE): The triazinane-thione compound could be immobilized on a solid support (like silica (B1680970) or graphene oxide) and packed into a column. mdpi.commdpi.com When a sample solution is passed through, the target metal ions selectively bind to the complexing agent and are retained, while other matrix components pass through. The concentrated ions can then be eluted with a small volume of a suitable solvent for analysis. mdpi.com

Liquid-Liquid Extraction: The compound can be dissolved in a water-immiscible organic solvent to extract metal ions from an aqueous phase. researchgate.net The formation of a neutral metal-ligand complex facilitates its transfer into the organic phase.

Once a metal ion is complexed by the triazinane-thione ligand, it can be quantified.

Spectrophotometric Detection: The formation of a metal-ligand complex is often accompanied by the appearance of a new, intense color, which can be measured with a UV-Vis spectrophotometer. nih.gov For instance, a related triazine-3-thione derivative was used as a chromogenic reagent for the determination of Cu(II), forming a red-colored complex with a maximum absorbance at 475 nm. nih.gov The intensity of the absorbance is directly proportional to the metal ion concentration, following the Beer-Lambert law within a specific concentration range. nih.govnih.gov

Electrochemical Detection: Triazine-based molecules are also used in electrochemical sensors. The complexation of a metal ion can alter the electrochemical properties of the ligand, producing a new signal (e.g., a change in current or potential) that can be measured to determine the analyte's concentration. rsc.org

Table 2: Analytical Parameters for Spectrophotometric Determination of Cu(II) with a Related Triazine-Thione Reagent

The data below, adapted from a study on 6-(2-methoxynaphthyl)-2,3-dihydro-1,2,4-triazine-3-thione, illustrates the typical performance characteristics of such a method. nih.gov

ParameterValue
λmax (Complex)475 nm
Linear Range2.5–20 µg/mL
Molar Absorptivity1.2 x 10⁴ L·mol⁻¹·cm⁻¹
Limit of Detection (LOD)0.33 µg/mL
Stoichiometry (Metal:Ligand)1:2

Precursors and Building Blocks for Advanced Organic Materials

The reactivity of the 1,3,5-triazinane-2-thione scaffold makes it a valuable precursor for synthesizing more complex molecules and functional materials. evitachem.com The presence of both a thione group (C=S) and secondary amine (N-H) functionalities allows for a wide range of chemical transformations. nih.govbeilstein-journals.org

This versatility enables its use as a building block in several areas:

Multicomponent Reactions: Catalyst-free, one-pot reactions involving thiourea (B124793) (a structural component of triazinane-thione), aldehydes, and orthoformates have been developed to produce a variety of 1,3,5-triazine-2,4-dithione derivatives, highlighting the synthetic accessibility of this heterocyclic system. nih.govnih.govresearchgate.net

Synthesis of Fused Heterocycles: Triazinethiones can serve as starting materials for creating complex, fused-ring systems through condensation and rearrangement reactions, leading to novel molecular architectures with potential applications in medicinal chemistry or materials science. beilstein-journals.org

Development of Porous Organic Polymers: Triazine-containing precursors are widely used in the synthesis of advanced materials like covalent organic polymers (COPs) and covalent organic frameworks (COFs). rsc.orgacs.org These materials possess high stability, tunable porosity, and high nitrogen content, making them suitable for applications in heterogeneous catalysis and gas separation. rsc.orgacs.org The incorporation of a this compound unit could introduce specific functionalities and properties into such polymers.

Monomers in Polymer Synthesis

The presence of the thiourea moiety within the this compound structure makes it a compelling candidate as a monomer for the synthesis of specialized polymers. Specifically, it can be utilized in the creation of polythioureas. These polymers are known for their high refractive indices, excellent thermal stability, and ability to chelate with heavy metal ions. The polymerization would likely proceed through the reaction of the thione group or the secondary amines in the triazinane ring.

In the realm of coatings, the incorporation of this compound into polymer backbones could enhance surface properties. The sulfur and nitrogen atoms can contribute to improved adhesion on metal substrates and may increase the resistance of the coating to corrosion and wear. Research in this area is focused on controlling the polymerization process to achieve desired material characteristics.

Components in Supramolecular Assemblies and Crystal Engineering

Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. The this compound molecule is well-suited for this purpose due to its capacity for hydrogen bonding. The N-H protons and the thione sulfur atom can act as hydrogen bond donors and acceptors, respectively. These interactions can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks.

Crystal engineering studies on analogous triazinane-2-thione derivatives have revealed the formation of intricate hydrogen-bonded patterns. The specific arrangement of molecules in the crystalline state is influenced by the nature of the substituent on the nitrogen atom. In the case of this compound, the propyl group would play a crucial role in dictating the packing motif, potentially leading to the formation of channels or layered structures within the crystal lattice. These ordered arrangements are of interest for applications in gas storage and separation.

Functionalization of Surfaces and Nanomaterials

The thione group in this compound provides a reactive handle for the functionalization of various surfaces and nanomaterials. For instance, it can readily bind to the surface of noble metal nanoparticles, such as gold and silver, through strong sulfur-metal interactions. This surface modification can be used to alter the properties of the nanomaterials, for example, by improving their dispersibility in different solvents or by introducing specific functionalities.

The functionalized nanomaterials could find use in sensing applications, where the triazinane moiety could selectively interact with target analytes. Furthermore, modifying the surface of materials like silica or graphene with this compound could create new composite materials with tailored optical, electronic, or mechanical properties.

Catalytic Applications

The potential of this compound in catalysis is an emerging area of investigation. In the field of organocatalysis, the thiourea group is a well-established motif for promoting a variety of chemical transformations through hydrogen bonding. The triazinane derivative could act as a bifunctional catalyst, where the thiourea part activates an electrophile while a basic site on the same or an adjacent molecule activates a nucleophile.

Moreover, the sulfur and nitrogen atoms in the molecule can act as ligands, coordinating with metal centers to form catalytic complexes. These metal complexes could exhibit unique catalytic activities in reactions such as cross-coupling, hydrogenation, or oxidation. The steric and electronic properties of the this compound ligand could be fine-tuned to control the selectivity and efficiency of the catalytic process.

Applications in Agrochemistry

In the context of agrochemistry, this compound can serve as a valuable synthetic intermediate. The triazinane core is a common feature in a number of commercial agrochemicals. By chemically modifying the thione group and the secondary amines of the ring, a diverse library of new compounds can be accessed. These compounds can then be screened for potential applications as plant growth regulators or as agents for the controlled release of nutrients in the soil. It is important to note that this section strictly excludes any discussion of the biological efficacy or toxicity of these potential agrochemicals.

Advanced Analytical Methodologies for Detection and Quantification Non Biological Matrices

High-Resolution Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are central to the separation and analysis of complex mixtures, offering high resolution and sensitivity. For 5-propyl-1,3,5-triazinane-2-thione, both high-performance liquid chromatography and gas chromatography-mass spectrometry would be principal techniques for its separation and identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of moderately polar, non-volatile, or thermally labile compounds, a category into which this compound falls. The polarity imparted by the nitrogen and sulfur atoms makes it well-suited for HPLC analysis.

Research Findings: While specific HPLC methods for this compound are not extensively documented, methods for other substituted triazines are well-established and provide a strong basis for method development. For instance, the analysis of various 1,3,5-triazine (B166579) derivatives is often accomplished using reversed-phase (RP) HPLC. sielc.comresearchgate.net A typical setup would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The propyl group of the target compound provides a nonpolar moiety that will interact with the C18 chains.

The mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net To ensure good peak shape and reproducibility, especially given the presence of basic nitrogen atoms, a small amount of an acid modifier like formic acid or phosphoric acid is often added to the mobile phase. sielc.com UV detection is a common choice for triazine compounds, with the detection wavelength set to an absorption maximum of the triazinane-thione chromophore, likely in the range of 230-260 nm. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Triazinane-Thione Compounds

Parameter Typical Setting Purpose
Column C18, 250 mm x 4.6 mm, 5 µm Reversed-phase separation based on hydrophobicity.
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid Elution of the analyte from the column. Acid improves peak shape.
Flow Rate 1.0 mL/min Controls retention time and separation efficiency.
Injection Volume 10 µL Introduction of the sample onto the column.
Column Temperature 30 °C Ensures reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD) Quantification and purity assessment at a specific wavelength (e.g., 240 nm).

Note: This table presents typical parameters for related compounds and serves as a starting point for method development for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS may be challenging due to its polarity and potential for thermal degradation. The presence of N-H protons in the triazinane ring can lead to peak tailing and poor chromatographic performance.

Research Findings: To overcome these limitations, chemical derivatization is a common strategy. jfda-online.comjfda-online.com Derivatization converts polar functional groups into less polar, more volatile derivatives, improving their behavior in the GC system. jfda-online.comresearchgate.net For a compound like this compound, several derivatization approaches could be effective:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the nitrogen atoms with trimethylsilyl (B98337) (TMS) groups.

Acylation: Acylating reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used to form fluoroacyl derivatives, which are highly volatile and can be detected with high sensitivity, particularly with an electron capture detector or in negative chemical ionization MS. jfda-online.com

Alkylation: Alkylation, for instance with methyl iodide, could also be used to derivatize the N-H groups. jfda-online.com

Once derivatized, the compound can be analyzed by GC-MS. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule upon electron ionization (EI), allowing for confident identification.

Table 2: Potential GC-MS Derivatization Strategies

Derivatization Reagent Target Functional Group Resulting Derivative Advantages
BSTFA N-H N-TMS Increased volatility, improved peak shape.
PFPA N-H N-PFP High volatility, enhanced sensitivity with specific detectors.
Methyl Iodide N-H N-Methyl Stable derivative, can simplify fragmentation patterns.

Note: This table outlines potential derivatization strategies for this compound based on general principles of GC-MS analysis.

Advanced Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Complex Characterization

Advanced mass spectrometry techniques are invaluable for obtaining precise molecular weight information and for the structural elucidation of compounds and their potential byproducts or degradation products in complex mixtures.

Research Findings: Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. youtube.com It is often coupled with liquid chromatography (LC-ESI-MS). nih.gov In positive ion mode, the molecule would likely be detected as the protonated species [M+H]⁺. The high-resolution capabilities of modern mass spectrometers (e.g., Orbitrap or TOF analyzers) would allow for the determination of the elemental composition of the parent ion, confirming its identity. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information about the propyl group, the thione moiety, and the triazinane ring.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) is another soft ionization technique, typically used for larger or less soluble molecules. youtube.comnih.gov While less common for small molecules like this compound, it could be useful for characterizing potential oligomeric impurities or reaction byproducts in a solid sample with minimal sample preparation. The sample is co-crystallized with a matrix, and a laser pulse desorbs and ionizes the analyte, with the time-of-flight analyzer measuring the mass-to-charge ratio with high accuracy. youtube.com

Electrochemical Characterization and Sensing Methods

Electrochemical methods offer a sensitive and often low-cost approach for the analysis of electroactive compounds. The thione group (C=S) and the triazinane ring in this compound are expected to be electrochemically active.

Cyclic Voltammetry

Cyclic Voltammetry (CV) is a powerful technique for investigating the redox behavior of a compound. It involves scanning the potential of an electrode and measuring the resulting current.

Research Findings: Studies on triazine derivatives containing thiol or thione groups have shown that these functionalities are electrochemically active. researchgate.netresearchgate.net For this compound, a cyclic voltammogram would be expected to show reduction and/or oxidation peaks corresponding to electron transfer processes involving the thione group and potentially the triazinane ring. A study on similar thio-triazine compounds in a non-aqueous medium showed two distinct cathodic (reduction) peaks. researchgate.net The first was attributed to a one-electron reduction of the thiol/thione group, while the second was a two-electron reduction of the azomethine group within the triazine ring. researchgate.net The peak potentials and currents in a CV experiment can provide qualitative information about the redox processes and, under controlled conditions, can be used for quantification. The irreversibility or reversibility of the peaks would give insight into the stability of the generated radical ions or other intermediates. researchgate.net

Differential Pulse Voltammetry

Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and is often used for quantitative analysis at low concentrations. DPV enhances the signal-to-noise ratio by minimizing the contribution of capacitive current.

Research Findings: For quantitative purposes, DPV would be a highly suitable electrochemical method. researchgate.netresearchgate.net The peak height in a DPV experiment is directly proportional to the concentration of the analyte. By constructing a calibration curve with standards of this compound, the concentration in an unknown sample can be determined. The technique has been successfully applied to the determination of other triazine derivatives. researchgate.net For instance, in the analysis of related thio-triazines, DPV provided well-defined peaks that were used for their characterization. researchgate.net The sensitivity of DPV could make it a valuable tool for trace-level detection of this compound in various matrices.

Table 3: Electrochemical Analysis of Related Thio-Triazine Compounds

Technique Analyte Key Finding Reference
Cyclic Voltammetry 4-amino-6-methyl-3-thio-1,2,4-triazine-5-one Two cathodic peaks observed; one for the thiol group reduction and one for the triazine ring reduction. researchgate.net
Differential Pulse Voltammetry 4-amino-6-methyl-3-thio-1,2,4-triazine-5-one Well-defined peaks suitable for characterization and potential quantification. researchgate.net

Note: This table presents findings for structurally related compounds, which suggest the likely electrochemical behavior of this compound.

Future Research Directions and Emerging Paradigms

Development of Novel and Efficient Synthetic Routes for Functionalized Analogues

The synthesis of 1,3,5-triazinane (B94176) derivatives has traditionally involved methods that can be harsh, requiring toxic reagents and solvents, and often resulting in moderate yields. scielo.br Future research is increasingly focused on developing more efficient, cost-effective, and environmentally friendly synthetic protocols.

One promising avenue is the refinement of one-pot, multi-component reactions . A catalyst-free, one-pot methodology has been successfully developed for the synthesis of 1,3,5-triazine-2,4-dithione derivatives from arylaldehydes, thiourea (B124793), and orthoformates. nih.gov This approach, which relies on the dual role of thiourea in both cyclization and alkylation, offers a rapid and efficient route to a variety of substituted triazinethiones. nih.gov Further exploration of different starting materials and catalysts, such as ferric chloride hexahydrate in the condensation of 1-arylthioureas with aliphatic carboxylic acids, can lead to the synthesis of a wider range of functionalized 1,3,5-triazinane-2,4-dithiones under mild conditions. researchgate.netscielo.br

Microwave-assisted synthesis represents another key area of development. This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of 1,3,5-triazine (B166579) derivatives. nih.gov For instance, microwave irradiation has been effectively used in the one-pot synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines. nih.gov Applying and optimizing microwave-assisted protocols for the synthesis of 5-propyl-1,3,5-triazinane-2-thione and its analogs could lead to more sustainable and scalable production methods. mdpi.com

The development of synthetic routes that allow for the introduction of a diverse range of functional groups onto the triazinane scaffold is crucial for tuning the molecule's properties for specific applications. Research into the sequential nucleophilic substitution of chloro-s-triazines at controlled temperatures has demonstrated the ability to introduce different amines, thiols, and phenols, creating a library of tri-substituted triazines. csic.es This level of control is essential for creating tailored molecules.

Exploration of Advanced Computational Models for Predictive Design

The use of computational chemistry is becoming an indispensable tool in the rational design of novel molecules with desired properties, thereby reducing the need for extensive and costly experimental screening. For the 1,3,5-triazine scaffold, computational models are being employed to predict biological activity and guide the synthesis of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to various triazine and thiadiazine derivatives. For example, a 3D-QSAR study on 1,3,5-triazine derivatives as anticancer agents helped in the design of new compounds with potent predicted activities. ekb.eg Similarly, QSAR studies on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase inhibitors have yielded models that can predict inhibitory activity based on physicochemical, topological, and electronic descriptors. nih.gov Applying these QSAR methodologies to this compound and its analogs could accelerate the discovery of compounds with specific biological targets. A study on 3-allyl-5-substituted-3,4,5,6-tetrahydro-2H-1,3,5-thiadiazine-2-thiones also utilized QSAR to correlate their antimicrobial activity with electronic and steric descriptors. researchgate.net

Molecular docking is another powerful computational technique that allows for the visualization and prediction of how a molecule binds to a specific receptor. This has been used to study the interaction of 1,3,5-triazine derivatives with targets like PI3Kγ, providing insights that are consistent with experimental biological results. derpharmachemica.com The combination of molecular simulations, dynamic pharmacophores, and free energy calculations has also been used to optimize 4,6-substituted-1,3,5-triazin-2(1H)-ones as inhibitors of human DNA topoisomerase IIα. nih.gov These computational approaches can be instrumental in designing functionalized this compound analogs with high affinity and selectivity for a wide range of biological targets.

Furthermore, computational models are being used to understand the fundamental properties of these molecules. Density functional theory (DFT) has been employed to study the geometries, electronic structures, and vibrational frequencies of tri-s-triazine and its derivatives, providing insights into their stability and substituent effects. nwpu.edu.cn The use of semi-empirical and time-dependent density functional theory (TD-DFT) approaches with implicit solvation models can also help in predicting the spectroscopic properties of triazine derivative dyes, aiding in the rational design of fluorescent probes. researchgate.net

Investigation of Unexplored Reactivity Pathways

While the synthesis of the 1,3,5-triazinane-2-thione (B1225330) scaffold is relatively established, a deeper understanding of its reactivity is crucial for its application as a versatile building block in organic synthesis. Future research should focus on exploring novel reaction pathways that can lead to a wider array of complex molecules.

The hydrolysis of related hexahydro-s-triazine derivatives, such as 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine, has been shown to be highly pH-dependent. researchgate.net Investigating the stability and degradation pathways of this compound under various conditions (pH, temperature, presence of oxidants or reductants) will be critical for its practical applications. The reaction of these triazines with compounds like hydrogen sulfide (B99878) (H₂S) can also lead to the formation of byproducts and even polymeric deposits, a phenomenon that warrants further investigation to either mitigate or exploit. researchgate.net

The N,N',N"-triacyltriazines, which are derivatives of hexahydro-1,3,5-triazines, are formed from the reaction of hexamethylene tetraamine (B13775644) with acid chlorides or the condensation of amides with formaldehyde. wikipedia.org Exploring analogous reactions with this compound could open up pathways to new classes of functionalized compounds. The reactivity of the thione group, in particular, offers opportunities for various transformations, such as conversion to the corresponding oxo-analogs or further reactions to form more complex heterocyclic systems.

Design and Synthesis of Novel Materials Integrating the 1,3,5-Triazinane-2-thione Scaffold

The unique structural and electronic properties of the 1,3,5-triazine ring make it an attractive component for the construction of advanced materials. The ability of the triazine ring to participate in various intermolecular interactions makes it suitable for applications in supramolecular and materials chemistry. chim.it

One area of emerging interest is the development of dendrimers and polymers . The 1,3,5-triazine unit can serve as a core for the preparation of dendrons and dendrimers. csic.es For example, a generation three triazine dendrimer has been synthesized to display multiple PEG chains for solubility and paclitaxel (B517696) groups for drug delivery, showcasing the potential of this scaffold in creating complex, functional macromolecules. nih.gov The synthesis of polymers from triazinane-2-thione derivatives could lead to materials with novel thermal, mechanical, or electronic properties. The N,N',N"-hexahydro-1,3,5-triazines can also function as tridentate ligands, forming complexes with metals, which could have applications in catalysis or materials science. wikipedia.org

The incorporation of the 1,3,5-triazinane-2-thione scaffold into fluorescent materials is another promising direction. By reacting fluorescent cyanuric derivatives with materials like cellulose, new fluorescent cellulosic materials can be created. researchgate.net This suggests that functionalized 5-propyl-1,3,5-triazinane-2-thiones could be designed to have specific photophysical properties for use in sensors, imaging agents, or optical devices. The synthesis of 2,4,6-tri-substituted-1,3,5-triazines has also been explored for the development of luminescent materials and optical switches. nih.gov

Interdisciplinary Research with Related Chemical Fields (e.g., Green Chemistry, Flow Chemistry)

The integration of principles from green chemistry and flow chemistry is set to revolutionize the synthesis and application of this compound and its analogs, making the processes more sustainable, efficient, and safer.

Green chemistry approaches are already being applied to the synthesis of triazine derivatives. Microwave-assisted and ultrasound-assisted methods are being developed to create more environmentally friendly protocols. mdpi.com The use of greener solvents, or even solvent-free conditions, is a key focus. For instance, an eco-friendly synthesis of 1,2,4-triazine (B1199460) derivatives has been developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a solvent, eliminating the need for a separate catalyst. researchgate.net Research into solvent-free grinding approaches for the synthesis of related thiadiazoles also highlights a promising green synthetic route. mdpi.com

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. springerprofessional.dedurham.ac.uk The synthesis of heterocyclic compounds, including those with structures similar to triazines, has been successfully demonstrated using flow chemistry. durham.ac.ukuc.ptsci-hub.se This technology is particularly well-suited for handling reactions that are highly exothermic or involve hazardous intermediates. durham.ac.uk The application of flow chemistry to the synthesis of functionalized 5-propyl-1,3,5-triazinane-2-thiones could lead to more efficient and safer production processes, especially on an industrial scale. researchgate.net The integration of in-line purification and analysis in flow systems can further streamline the synthetic workflow. uc.pt

Q & A

Basic Synthesis and Characterization

Q1.1: What are the standard synthetic protocols for 5-propyl-1,3,5-triazinane-2-thione, and how can purity be ensured? Methodological Answer: The synthesis typically involves cyclocondensation reactions between thiourea derivatives and propyl-substituted aldehydes or amines. For example, analogous triazinane-thiones are synthesized via refluxing thiourea with substituted amines in ethanol or acetonitrile, followed by purification via recrystallization (e.g., using methanol/water mixtures) . Purity is confirmed via:

  • NMR Spectroscopy : To verify substituent positions and ring structure (e.g., δ ~160-180 ppm for thiocarbonyl in 13C^{13}\text{C} NMR) .
  • IR Spectroscopy : A strong absorption band near 1150–1250 cm1^{-1} confirms the C=S stretch .
  • HPLC : For quantifying impurities (<2% threshold recommended) .

Advanced Q1.2: How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield and selectivity? Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for enhanced solubility of intermediates, or ethanol for safer reflux .
  • Catalyst Optimization : Use Lewis acids (e.g., FeCl3_3·6H2_2O) to accelerate cyclization. In analogous syntheses, FeCl3_3 increased yields from 30% to 75% by stabilizing thiourea intermediates .
  • DoE (Design of Experiments) : Apply factorial design to test variables (temperature, molar ratios) and identify synergistic effects .

Biological Activity Evaluation

Basic Q2.1: What preliminary assays are recommended to explore the bioactivity of this compound? Methodological Answer:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Antimicrobial Screening : Disk diffusion/Kirby-Bauer tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Target enzymes like acetylcholinesterase (Alzheimer’s models) or urease (H. pylori relevance) .

Advanced Q2.2: How can structure-activity relationships (SAR) be investigated for this compound? Methodological Answer:

  • Derivatization : Synthesize analogs with varied substituents (e.g., replacing propyl with longer alkyl chains or aryl groups) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like DNA topoisomerase II .
  • Pharmacokinetic Profiling : Assess logP (octanol-water partition) for bioavailability predictions and metabolic stability via liver microsome assays .

Theoretical and Mechanistic Insights

Basic Q3.1: How can existing theoretical frameworks guide research on this compound’s reactivity? Methodological Answer:

  • Electronic Structure Analysis : Perform DFT calculations (Gaussian 09) to map electron density on the triazinane ring, identifying nucleophilic/electrophilic sites .
  • Thermodynamic Stability : Compare computed Gibbs free energy of synthetic intermediates to predict feasible pathways .

Advanced Q3.2: What mechanistic studies can resolve contradictions in reported synthetic pathways? Methodological Answer:

  • Isotopic Labeling : Use 15N^{15}\text{N}-thiourea to track nitrogen incorporation into the triazinane ring .
  • Kinetic Profiling : Monitor reaction progress via in situ IR to detect intermediate formation (e.g., thiourea-acid adducts) .

Data Analysis and Reproducibility

Basic Q4.1: How should researchers address variability in biological assay results? Methodological Answer:

  • Positive/Negative Controls : Include standard drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05) .

Advanced Q4.2: What strategies ensure reproducibility in multi-step syntheses? Methodological Answer:

  • Protocol Standardization : Document exact molar ratios, heating rates, and stirring speeds (e.g., 80°C, 500 rpm) .
  • Batch-to-Batch Analysis : Compare NMR/IR spectra across 3+ independent syntheses to confirm consistency .

Future Research Directions

Advanced Q5.1: How can AI/ML accelerate the development of this compound derivatives? Methodological Answer:

  • Predictive Modeling : Train neural networks on PubChem data to forecast bioactivity or solubility .
  • Automated Reaction Optimization : Use robotic platforms (e.g., Chemspeed) for high-throughput screening of reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-propyl-1,3,5-triazinane-2-thione
Reactant of Route 2
5-propyl-1,3,5-triazinane-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.